3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
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Overview
Description
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and a pyridin-2-ylmethylthio group
Scientific Research Applications
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated pyridazine.
Attachment of the Pyridin-2-ylmethylthio Group: The pyridin-2-ylmethylthio group can be attached through a nucleophilic substitution reaction, where a pyridin-2-ylmethylthiol reacts with a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyridazine ring can be reduced under suitable conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The pyridazine ring and the substituents can influence the binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Pinacol Boronic Esters: Used in various synthetic transformations.
Uniqueness
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the combination of its pyridazine core with the bromophenyl and pyridin-2-ylmethylthio substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)15-8-9-16(20-19-15)21-11-14-3-1-2-10-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIQOLDFLWGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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